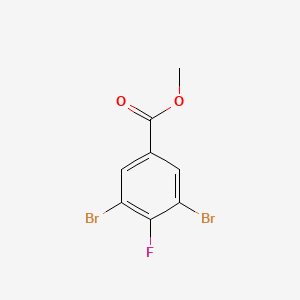
Methyl 3,5-dibromo-4-fluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3,5-dibromo-4-fluorobenzoate is an organic compound with the molecular formula C8H5Br2FO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 are replaced by bromine atoms, and the hydrogen atom at position 4 is replaced by a fluorine atom. This compound is commonly used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3,5-dibromo-4-fluorobenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 4-fluorobenzoate using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs at room temperature and yields the desired product after purification .
Another method involves the use of 3,5-dibromo-4-fluorobenzoic acid as a starting material. The acid is esterified with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to produce this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination and esterification processes. These methods are optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3,5-dibromo-4-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding benzoic acid derivative.
Oxidation Reactions: Oxidation can lead to the formation of more complex aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiolate are commonly used in substitution reactions. These reactions typically occur in polar solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in reduction reactions, often in anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in oxidation reactions, usually in acidic or basic media.
Major Products Formed
Substitution: Products include various substituted benzoates, depending on the nucleophile used.
Reduction: The major product is 3,5-dibromo-4-fluorobenzoic acid.
Oxidation: Products include more complex aromatic compounds with additional functional groups.
Applications De Recherche Scientifique
Methyl 3,5-dibromo-4-fluorobenzoate has several applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of methyl 3,5-dibromo-4-fluorobenzoate involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound can form strong interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-bromo-4-fluorobenzoate: Similar structure but with only one bromine atom.
Methyl 3,5-dibromo-4-hydroxybenzoate: Similar structure but with a hydroxyl group instead of a fluorine atom.
Methyl 4-bromo-3,5-difluorobenzoate: Similar structure but with two fluorine atoms and one bromine atom.
Uniqueness
Methyl 3,5-dibromo-4-fluorobenzoate is unique due to the presence of both bromine and fluorine atoms, which confer specific chemical properties and reactivity. This combination allows for versatile applications in organic synthesis and research, making it a valuable compound in various fields .
Propriétés
Formule moléculaire |
C8H5Br2FO2 |
|---|---|
Poids moléculaire |
311.93 g/mol |
Nom IUPAC |
methyl 3,5-dibromo-4-fluorobenzoate |
InChI |
InChI=1S/C8H5Br2FO2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,1H3 |
Clé InChI |
GNXKXYMAIYBCQO-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(C(=C1)Br)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


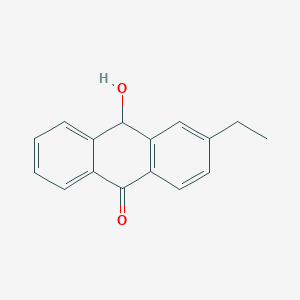
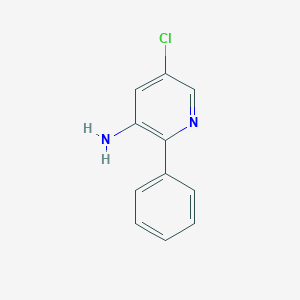
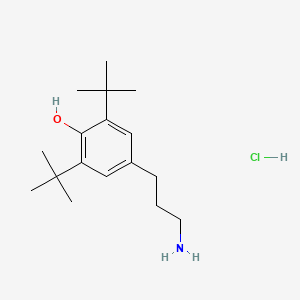
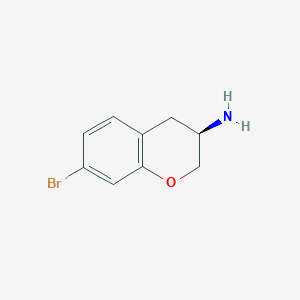

![Benzyl 6-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12975061.png)


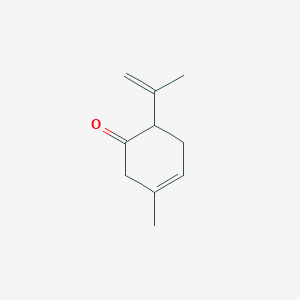
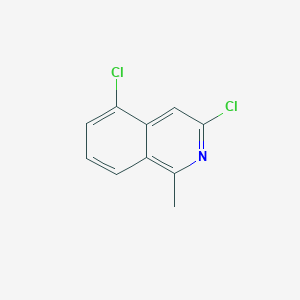
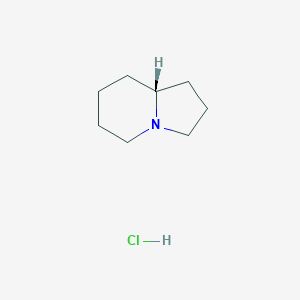
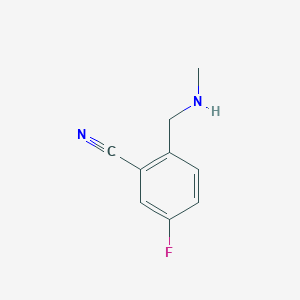
![Ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B12975122.png)

